![molecular formula C20H21N7 B2476728 2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2380088-00-4](/img/structure/B2476728.png)
2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile” belongs to the class of pyrrolo[3,2-d]pyrimidines . Pyrrolo[3,2-d]pyrimidines have been studied for many years as potential lead compounds for the development of antiproliferative agents . They are sterically and electronically similar to the naturally occurring purine nucleobases .
Synthesis Analysis
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives involves the use of a microwave technique as a new and robust approach . The chemical structure of the synthesized pyrrolo[3,2-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of “2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile” is characterized by the presence of a pyrrolo[3,2-d]pyrimidine core . This core is sterically and electronically similar to the naturally occurring purine nucleobases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolo[3,2-d]pyrimidine derivatives include condensation, cyclization, and elimination reactions . The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile” can be inferred from its NMR and IR spectra .Scientific Research Applications
Anticancer and Anti-proliferative Properties
Compounds similar to 2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile have demonstrated significant anticancer and anti-proliferative activities. For instance, certain pyrimidine-piperazine-quinoline conjugates were synthesized and shown to have better anti-proliferative activities against human breast cancer cell lines than curcumin, a well-known anticancer agent (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017). Another study synthesized tetrahydropyrimidine-5-carbonitrile derivatives, which showed selective influence on cancer cell lines and excellent anti-inflammatory activity (Ghule, Deshmukh, & Chaudhari, 2013).
Antimalarial Activity
Compounds combining the quinoline and pyrimidine structures, linked through piperazine, have been synthesized and evaluated for their antimalarial activity. One such compound showed potent activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria (Thakur, Khan, & Rawat, 2014).
Antimicrobial Properties
Several derivatives of tetrahydroquinoline-3-carbonitrile, which share structural similarities with the compound , have been reported to have notable antimicrobial action against various tested microbes (Goswami, Vyas, Damor, Parmar, & Parajapati, 2022). This indicates the potential of such compounds in addressing bacterial and fungal infections.
Anti-Inflammatory Activity
Compounds structurally related to 2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile have been synthesized and tested for their anti-inflammatory properties. These compounds showed significant in vivo anti-inflammatory activity, suggesting their potential use in the treatment of inflammatory diseases (Elsalam, El Ella, Ismail, & Abdullah, 2009).
Neuropharmacological Applications
Heterocyclic analogues of these compounds were evaluated as potential antipsychotic agents, showing promise in binding to dopamine and serotonin receptors (Norman, Navas, Thompson, & Rigdon, 1996). This suggests potential applications in the treatment of psychiatric disorders.
Future Directions
Pyrrolo[3,2-d]pyrimidines have shown promise in the development of antitumor agents . Future research could focus on further optimizing the structure of these compounds to enhance their potency and selectivity . Additionally, more in-depth studies on their mechanism of action and safety profile would be beneficial.
properties
IUPAC Name |
2-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7/c21-12-15-11-14-3-1-2-4-16(14)25-19(15)26-7-9-27(10-8-26)20-18-17(5-6-22-18)23-13-24-20/h5-6,11,13,22H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJILVRDMYHVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CCN(CC3)C4=NC=NC5=C4NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate](/img/structure/B2476645.png)
![3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B2476646.png)
![N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2476648.png)
![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2476650.png)
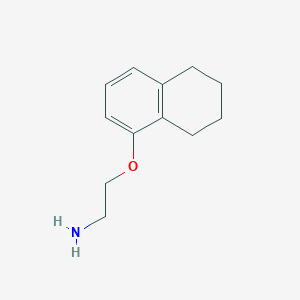
![5-Chloro-6-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2476655.png)
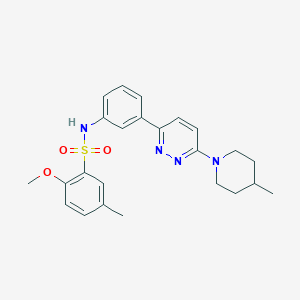
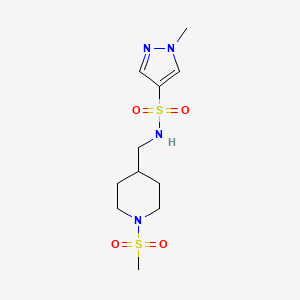
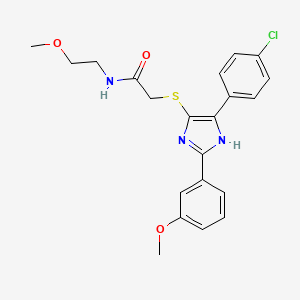
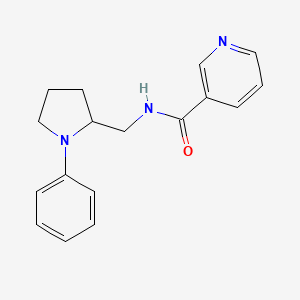
![(1S,2R,5S,6R)-Tricyclo[4.2.1.02,5]nonan-3-one](/img/structure/B2476662.png)
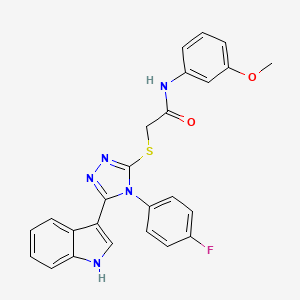
![3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2476666.png)
![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2476667.png)